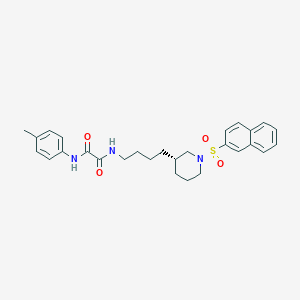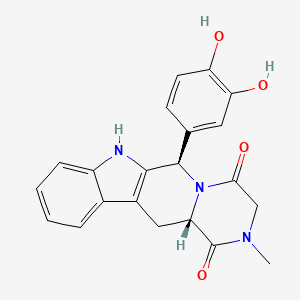![molecular formula C13H20INO2 B13849542 [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide is a chemical compound with a unique structure that combines a methoxyphenyl group with a trimethylazanium moiety, linked by an oxopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide typically involves the reaction of 3-methoxybenzaldehyde with a suitable alkylating agent to form the intermediate 3-(3-methoxyphenyl)-3-oxopropyl compound. This intermediate is then reacted with trimethylamine to form the trimethylazanium salt, followed by iodination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxopropyl chain can be reduced to form alcohol derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted azanium salts and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe enzyme activities and receptor binding due to its unique structure .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide involves its interaction with specific molecular targets. The trimethylazanium moiety can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: A related compound with a similar methoxyphenyl group but lacking the trimethylazanium moiety.
3-(3-Methoxyphenyl)-3-oxopropionitrile: Another related compound with a nitrile group instead of the trimethylazanium moiety.
3-(3-Methoxyphenyl)-1-propanol: A similar compound with a hydroxyl group instead of the oxopropyl chain.
Uniqueness
The uniqueness of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide lies in its combination of a methoxyphenyl group with a trimethylazanium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H20INO2 |
|---|---|
Molecular Weight |
349.21 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-14(2,3)9-8-13(15)11-6-5-7-12(10-11)16-4;/h5-7,10H,8-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HQXXKSAOPUPFSD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC(=CC=C1)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


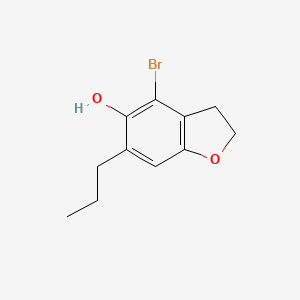
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
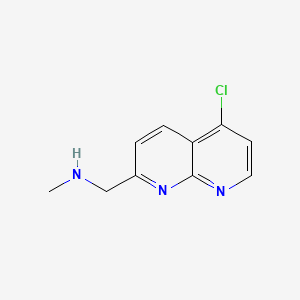
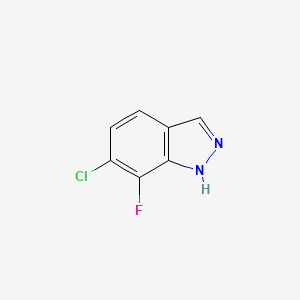
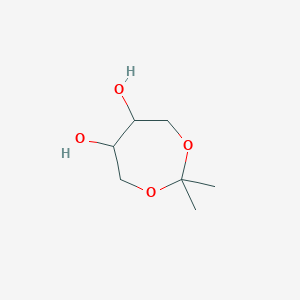
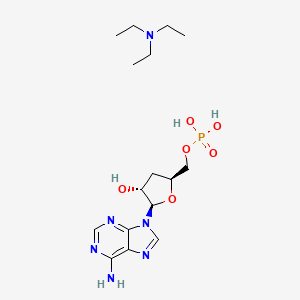
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
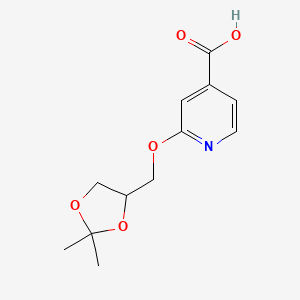
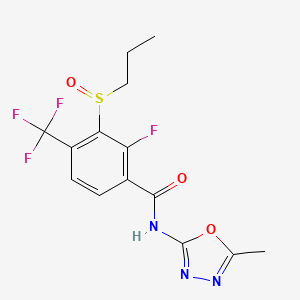
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
